Glycine tert-butyl ester hydrochloride
CAS No.: 27532-96-3
Cat. No.: VC21543591
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 27532-96-3 |
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Molecular Formula | C6H14ClNO2 |
Molecular Weight | 167.63 g/mol |
IUPAC Name | tert-butyl 2-aminoacetate;hydrochloride |
Standard InChI | InChI=1S/C6H13NO2.ClH/c1-6(2,3)9-5(8)4-7;/h4,7H2,1-3H3;1H |
Standard InChI Key | OSWULUXZFOQIRU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CN.Cl |
Canonical SMILES | CC(C)(C)OC(=O)CN.Cl |
Chemical Properties and Structure
Glycine tert-butyl ester hydrochloride possesses distinct chemical and physical properties that contribute to its utility in research and industrial applications. The following table outlines the key chemical identifiers and properties of this compound:
Property | Value |
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CAS Number | 27532-96-3 |
Molecular Formula | C₆H₁₄NO₂·HCl |
Molecular Weight | 167.63 g/mol |
IUPAC Name | 2-(tert-butoxy)-2-oxoethan-1-aminium chloride |
Physical Appearance | White crystalline powder |
SMILES Notation | CC(C)(C)OC(=O)C[NH3+] |
InChI Key | SJMDMGHPMLKLHQ-UHFFFAOYSA-O |
Purity (Commercial) | ≥98.0% |
The structure of Glycine tert-butyl ester hydrochloride features a glycine moiety with its carboxylic acid function protected as a tert-butyl ester. The amino group exists as an ammonium salt with chloride as the counter-ion, which enhances stability during storage while maintaining reactivity for synthetic applications . This structural arrangement provides a balance between stability and reactivity that makes the compound particularly valuable in multi-step synthetic procedures.
Synthesis Methods
Several methods have been developed for the synthesis of Glycine tert-butyl ester hydrochloride, with recent patents describing industrialized processes that are more environmentally friendly and cost-effective. The following methods represent current approaches to synthesizing this compound:
Transesterification Method
This industrialized process uses glycine as a starting material, which offers advantages in terms of cost and availability. The process involves:
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Reaction of glycine with tert-butyl acetate in the presence of perchloric acid as a catalyst
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pH adjustment to 6.5-7.5 using alkali (e.g., aqueous sodium hydroxide, sodium carbonate)
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Extraction of the product with organic solvents
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Product isolation through concentration
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Conversion to the hydrochloride salt by treatment with hydrogen chloride
This method has been reported to achieve yields of up to 180 kg of product from 105 kg of glycine, demonstrating its efficiency for industrial-scale production .
Alternative Synthesis Approach
An alternative approach described in patent literature involves:
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Combining glycine with tert-butyl acetate in a reaction vessel
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Adding perchloric acid at controlled temperature (0-10°C)
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Monitoring the reaction progress by thin-layer chromatography
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Processing after achieving >90% conversion of glycine
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Extracting with appropriate solvents (tert-butyl acetate, ethyl acetate, or dichloromethane)
The method claims to break traditional barriers in direct synthesis from glycine, offering a simplified process with reduced environmental impact and waste generation .
Applications
Glycine tert-butyl ester hydrochloride has found wide application across multiple scientific and industrial domains. Its versatility stems from its specific chemical properties and the protective function of the tert-butyl group.
Peptide Synthesis
In peptide synthesis, Glycine tert-butyl ester hydrochloride serves as a key intermediate due to several advantageous characteristics:
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The tert-butyl group effectively protects the carboxyl function during coupling reactions
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The compound exhibits stability under various reaction conditions commonly employed in peptide synthesis
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The protecting group can be selectively removed under acidic conditions without affecting other protecting groups
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Its stability and ease of handling make it a preferred choice for researchers working on peptide-based therapeutics and biomolecules
Peptides synthesized using this compound as an intermediate have applications in developing novel pharmaceuticals, understanding protein-protein interactions, and creating peptide-based materials.
Pharmaceutical Research and Drug Development
In pharmaceutical research, this compound plays a significant role in:
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Development of prodrugs to enhance bioavailability of active pharmaceutical ingredients
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Creation of peptide-based drugs with improved pharmacokinetic profiles
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Synthesis of peptidomimetics that can target specific biological pathways
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Formulation of drugs with reduced side effects through controlled release mechanisms
The ability to selectively protect and deprotect specific functional groups makes this compound particularly valuable in multi-step synthesis of complex pharmaceutical compounds.
Biochemical Research
Researchers utilize Glycine tert-butyl ester hydrochloride in various biochemical applications:
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Study of enzyme activity through the development of substrate analogs
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Investigation of protein interactions using modified peptide probes
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Analysis of metabolic pathways related to glycine metabolism
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Creation of biochemical assays to understand disease mechanisms
These applications provide crucial insights into fundamental biological processes and potential therapeutic targets for various conditions.
Other Applications
Beyond its primary applications in research and pharmaceuticals, Glycine tert-butyl ester hydrochloride has found utility in:
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Cosmetic formulations, where it acts as a moisturizing agent that enhances skin hydration and texture
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Food industry applications as a flavoring agent or nutritional supplement
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Development of specialty chemicals for various industrial processes
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Educational and training purposes in organic chemistry and biochemistry laboratories
The versatility of this compound across multiple industries underscores its importance as a chemical building block.
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